tert-Butyl(2-amino-3,6-dichlorophenyl)carbamate
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Overview
Description
tert-Butyl(2-amino-3,6-dichlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and two chlorine atoms attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-amino-3,6-dichlorophenyl)carbamate typically involves the reaction of 2-amino-3,6-dichlorophenol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-amino-3,6-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenylcarbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl(2-amino-3,6-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl(2-amino-3,6-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(2-aminophenyl)carbamate
- tert-Butyl(2-amino-4-chlorophenyl)carbamate
- tert-Butyl(2-amino-5-chlorophenyl)carbamate
Uniqueness
tert-Butyl(2-amino-3,6-dichlorophenyl)carbamate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these chlorine atoms can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H14Cl2N2O2 |
---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-3,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)15-9-7(13)5-4-6(12)8(9)14/h4-5H,14H2,1-3H3,(H,15,16) |
InChI Key |
QVEXSPXEAFFVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1N)Cl)Cl |
Origin of Product |
United States |
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